molecular formula C9H11ClO2Zn B1601914 2,5-Dimethoxybenzylzinc chloride CAS No. 352530-32-6

2,5-Dimethoxybenzylzinc chloride

Cat. No. B1601914
CAS RN: 352530-32-6
M. Wt: 252 g/mol
InChI Key: FVNAPJHJQKRGFC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxybenzylzinc chloride, also known as DMBClZn, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile reagent that can be used in a variety of chemical reactions, making it an essential tool for organic chemists. In

Scientific Research Applications

Organic Synthesis

2,5-Dimethoxybenzylzinc chloride: is a valuable reagent in organic synthesis. It is often used for the introduction of the 2,5-dimethoxybenzyl protecting group . This group is particularly useful in the protection of alcohols and carboxylic acids, where it can be removed selectively in the presence of other sensitive functional groups.

Medicinal Chemistry

In medicinal chemistry, 2,5-Dimethoxybenzylzinc chloride can be utilized to synthesize compounds with potential pharmacological activities. Its structure is a key intermediate in the preparation of molecules that might interact with various biological targets, such as enzymes or receptors .

Material Science

This compound finds applications in material science, particularly in the development of new polymers. The benzyl group can be incorporated into polymer chains to modify the physical properties of materials, such as increasing thermal stability or altering solubility .

Catalysis

2,5-Dimethoxybenzylzinc chloride: can act as a catalyst or a component of a catalyst system in various chemical reactions. Its ability to transfer the dimethoxybenzyl group can be harnessed to facilitate transformations that are otherwise challenging .

Agrochemical Research

In agrochemical research, derivatives of 2,5-Dimethoxybenzylzinc chloride are explored for their potential use as precursors to herbicides, pesticides, and fungicides. The dimethoxybenzyl moiety can be a part of the active ingredient that interacts with biological systems in plants or pests .

Analytical Chemistry

As an analytical standard, 2,5-Dimethoxybenzylzinc chloride can be used in the calibration of instruments and the development of analytical methods. It can serve as a reference compound in techniques like NMR, HPLC, and mass spectrometry .

Nanotechnology

The reagent is also relevant in nanotechnology, where it can be used to synthesize nanoscale materials or modify the surface of nanoparticles. The benzyl group can provide a handle for further functionalization or serve as a stabilizing agent .

Environmental Science

Lastly, in environmental science, 2,5-Dimethoxybenzylzinc chloride can be employed in the study of chemical processes that occur in the atmosphere or in aquatic systems. It may be used to model the behavior of organic pollutants or to develop methods for their remediation .

properties

IUPAC Name

chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O2.ClH.Zn/c1-7-6-8(10-2)4-5-9(7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNAPJHJQKRGFC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)[CH2-].Cl[Zn+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11334226

CAS RN

352530-32-6
Record name 352530-32-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethoxybenzylzinc chloride
Reactant of Route 2
2,5-Dimethoxybenzylzinc chloride
Reactant of Route 3
2,5-Dimethoxybenzylzinc chloride
Reactant of Route 4
2,5-Dimethoxybenzylzinc chloride
Reactant of Route 5
2,5-Dimethoxybenzylzinc chloride
Reactant of Route 6
2,5-Dimethoxybenzylzinc chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.